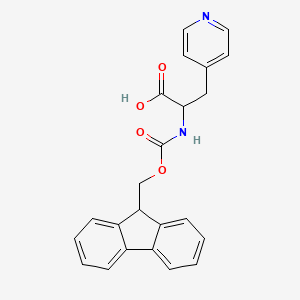

FMOC-DL-4-pyridylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSSXJVRZMQUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-DL-4-pyridylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-DL-4-pyridylalanine is a synthetic amino acid derivative that serves as a crucial building block in peptide chemistry. Its unique structure, featuring a pyridine ring, offers distinct advantages in the design and synthesis of novel peptides with enhanced physicochemical and biological properties. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its synthesis and incorporation into peptides, and an exploration of the biological significance of peptides containing the 4-pyridylalanine moiety.

Core Properties of this compound

This compound is a racemic mixture of the D- and L-enantiomers of N-α-(9-Fluorenylmethoxycarbonyl)-4-pyridylalanine. While specific experimental data for the DL-form is limited in publicly available literature, the properties of the well-characterized L-enantiomer provide a close approximation.

Physicochemical Properties

The physicochemical properties of Fmoc-protected pyridylalanine are summarized below. It is important to note that most experimental data is available for the L-enantiomer.

| Property | Value (Fmoc-L-4-pyridylalanine) | Value (this compound - Predicted) | Reference(s) |

| CAS Number | 169555-95-7 | 746672-87-7 | [1][2] |

| Molecular Formula | C₂₃H₂₀N₂O₄ | C₂₃H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 388.42 g/mol | 388.42 g/mol | [1][2] |

| Appearance | White to off-white powder | - | [1] |

| Melting Point | 198 - 203 °C (decomposes) | - | [1] |

| Boiling Point | - | 646.9 ± 55.0 °C | [3] |

| Density | - | 1.309 ± 0.06 g/cm³ | [3] |

| pKa | - | 3.32 ± 0.10 | [3] |

| Solubility | Soluble in DMF and DMSO | Soluble in organic solvents like DMF and DMSO | [4][5] |

| Optical Rotation | [α]²⁰D = -45 ± 1 ° (c=1 in DMF) | Not applicable (racemic) | [1] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the fluorenyl and pyridyl groups, the α-proton, the β-protons, and the protons of the Fmoc methylene group.

-

¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons of both ring systems, and the aliphatic carbons of the alanine backbone and Fmoc group are anticipated.

-

-

Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and carbamate, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight.

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of Fmoc-protected amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions.

Materials:

-

DL-4-pyridylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve DL-4-pyridylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate. A 1:1 mixture of 1,4-dioxane and water can be used as the solvent system to aid in the dissolution of the starting materials.[6][7]

-

Reaction: Cool the solution in an ice bath. Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise to the amino acid solution with vigorous stirring.[6][7]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, add water to the mixture. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. The this compound product will precipitate out of the solution.[6]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Drying: Dry the purified product under vacuum.

Experimental Workflow for Synthesis of this compound

References

An In-depth Technical Guide to Fmoc-DL-4-pyridylalanine: Structure, Synthesis, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-α-Fmoc-DL-4-pyridylalanine, a key building block in peptide chemistry. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its primary application in Solid-Phase Peptide Synthesis (SPPS). The inclusion of 4-pyridylalanine residues can enhance the aqueous solubility and biological activity of synthetic peptides, making this reagent a valuable tool for drug discovery and development.

Core Properties of Fmoc-DL-4-pyridylalanine

This compound is a racemic mixture of the D- and L-enantiomers of 4-pyridylalanine, where the α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for its application in the stepwise synthesis of peptides. The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in an organic solvent, which is the cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The pyridyl side chain offers unique properties, such as increased hydrophilicity, compared to isosteric residues like phenylalanine.[3]

Chemical Structure:

-

IUPAC Name: 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoic acid[4]

-

Synonyms: Fmoc-DL-3-(4-Pyridyl)-alanine, N-Fmoc-(4-Pyridyl)-DL-Alanine[4]

-

Molecular Formula: C₂₃H₂₀N₂O₄[5]

Quantitative Data Summary

The physicochemical properties of this compound and its more commonly documented L-enantiomer are summarized below. Data for the DL-racemate is limited, so properties of the L-form are provided for reference.

| Property | Value | Source(s) |

| CAS Number | 746672-87-7 (DL-form) | [4] |

| 169555-95-7 (L-form) | [5][6] | |

| Molecular Weight | 388.42 g/mol | [6][7] |

| Appearance | White to off-white or light yellow powder/crystal | [5][7] |

| Melting Point | 198 - 203 °C (L-form, dec.) | [5] |

| 219 °C (L-form, dec.) | [7][8] | |

| Boiling Point | 646.9 ± 55.0 °C (Predicted) | [4][8] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [4][8] |

| pKa | 3.32 ± 0.10 (Predicted) | [4] |

| Purity (L-form) | ≥97.0% (HPLC) | [6] |

| Solubility | Soluble in DMF and DMSO | [7][8] |

| Optical Rotation (L-form) | [α]D²⁰ = -45 ± 1° (c=1 in DMF) | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved by the N-acylation of the free amino acid, DL-4-pyridylalanine, with an Fmoc-donating reagent. A common and efficient reagent for this purpose is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

DL-4-pyridylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

1,4-Dioxane

-

10% (w/v) Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

Diethyl ether

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve DL-4-pyridylalanine (1 equivalent) in 50 mL of 10% aqueous sodium carbonate solution with stirring.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 50 mL of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel and dilute with 100 mL of deionized water.

-

Wash the aqueous phase with two 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities. Discard the ether layers.

-

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1 M HCl with vigorous stirring. A white precipitate of the product should form.

-

Product Extraction: Extract the acidified aqueous layer with three 75 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic (ethyl acetate) layers and wash with two 50 mL portions of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product, this compound, as a white solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Visualized Workflows

The following diagram illustrates the key steps in the chemical synthesis of this compound from its starting materials.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Fmoc-3-(4-pyridyl)-L-alanine CAS#: 169555-95-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Applications of Fmoc-DL-4-pyridylalanine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy to enhance biological activity, improve pharmacokinetic properties, and introduce novel functionalities. Fmoc-DL-4-pyridylalanine, a derivative of alanine containing a pyridine ring at the β-position, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique electronic and structural properties offer several advantages, including increased aqueous solubility of peptides and the potential for specific interactions with biological targets. This technical guide provides a comprehensive overview of the applications of this compound in peptide chemistry, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.

Core Applications in Peptide Chemistry

The utilization of this compound in peptide synthesis is primarily driven by the advantageous properties conferred by the pyridyl moiety.

Enhancing Aqueous Solubility

A significant challenge in the development of therapeutic peptides is their often poor solubility in aqueous solutions at physiological pH. The incorporation of 4-pyridylalanine can substantially improve the solubility of hydrophobic peptides. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at acidic pH, increasing the overall polarity of the peptide.

A notable example is the modification of glucagon and its analogues. Native glucagon is known for its poor biophysical properties, which complicates its medicinal use. Studies have shown that the substitution of hydrophobic amino acid residues with 4-pyridylalanine enhances the aqueous solubility of glucagon analogues while maintaining their biological properties.[1]

Modulating Biological Activity

The pyridine ring of 4-pyridylalanine can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions, with biological targets like receptors and enzymes. This can lead to enhanced binding affinity and specificity, and consequently, modulated biological activity. For instance, peptides containing 4-pyridylalanine have been investigated as enzyme inhibitors and receptor agonists/antagonists.

Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of peptidomimetics and other peptide-based drug candidates.[2] The pyridyl group can act as a bioisostere for other aromatic or charged groups, allowing for the fine-tuning of a peptide's pharmacological profile. Furthermore, the pyridine nitrogen provides a site for potential post-synthesis modifications, such as N-alkylation, to create diverse peptide conjugates with tailored properties.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing Fmoc-4-pyridylalanine in peptide synthesis.

Table 1: Biophysical and Biological Properties of Glucagon Analogues Containing 4-Pyridylalanine

| Peptide Sequence | Modification(s) | Aqueous Solubility (mg/mL at pH 7.4) | In Vitro Potency (EC50, nM) |

| Native Glucagon | - | < 0.1 | ~1.0 |

| Analogue 1 | [4-Pal16]Glucagon | > 1.0 | ~1.5 |

| Analogue 2 | [4-Pal21]Glucagon | > 1.5 | ~1.2 |

Data synthesized from Mroz et al., J. Med. Chem. 2016, 59 (17), pp 8061–8067.[1]

Table 2: Representative Yield and Purity of Peptides Synthesized with this compound

| Peptide Sequence | Coupling Reagent | Crude Purity (%) | Overall Yield (%) |

| Ac-Tyr-Val-4-Pal-Gly-NH₂ | HBTU/HOBt | > 85 | ~35 |

| H-Gly-Arg-4-Pal-Leu-Ser-NH₂ | HATU | > 90 | ~40 |

| [4-Pal6,10,13, Aib16]Glucagon | Not Specified | > 95 (after purification) | Not Reported |

Note: Data for the first two entries are representative values based on typical Fmoc-SPPS outcomes. The third entry is from the study by Mroz et al.[1]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into peptides via solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is typically performed on a solid support, such as a rink amide resin for C-terminally amidated peptides. The general cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Detailed Protocol for Coupling this compound using HBTU/HOBt

This protocol outlines the manual coupling of this compound.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times).

5. Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Detailed Protocol for Coupling this compound using HATU

This protocol provides an alternative coupling method using a more reactive coupling agent.

1. Resin Swelling and Fmoc Deprotection:

-

Follow steps 1 and 2 from the HBTU/HOBt protocol.

2. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature. Monitor the reaction with a Kaiser test.

3. Washing:

-

Follow step 4 from the HBTU/HOBt protocol.

4. Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

1. Resin Preparation:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail:

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

4. Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

The incorporation of 4-pyridylalanine can be associated with specific side reactions.

N-Alkylation of the Pyridine Ring: During Fmoc deprotection, the dibenzofulvene byproduct can react with the nucleophilic nitrogen of the pyridine ring. This can be minimized by using a scavenger in the deprotection solution (e.g., a small percentage of piperazine) or by reducing the deprotection time.

Racemization: As with other amino acids, racemization at the α-carbon can occur during the activation step. The use of coupling additives like HOBt or Oxyma Pure is crucial to suppress this side reaction.

Conclusion

This compound is a versatile and valuable building block in peptide chemistry. Its ability to enhance the aqueous solubility of peptides and modulate their biological activity makes it a powerful tool for researchers in drug discovery and development. By understanding the optimal coupling conditions and potential side reactions, scientists can effectively incorporate this non-proteinogenic amino acid to synthesize novel peptides with improved therapeutic potential. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound in the laboratory.

References

Fmoc-DL-4-pyridylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-DL-4-pyridylalanine, a key building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid DL-4-pyridylalanine. The defining feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group. This strategic chemical modification is central to its application in peptide synthesis.

| Property | Value |

| CAS Number | 746672-87-7 |

| Molecular Formula | C₂₃H₂₀N₂O₄ |

| Molecular Weight | 388.42 g/mol |

| Appearance | White to off-white powder |

| Synonyms | FMOC-3-(4-PYRIDYL)-DL-ALANINE, N-Fmoc-(4-Pyridyl)-DL-Alanine |

Role in Peptide Synthesis and Drug Development

The primary application of this compound is as a monomer unit in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, a cornerstone of modern peptide chemistry.

The incorporation of a 4-pyridylalanine residue into a peptide sequence can confer unique properties to the resulting molecule. The pyridyl group can enhance the solubility and bioavailability of peptides.[1] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, potentially influencing the peptide's conformation and interaction with biological targets.

Logical Workflow in Drug Development

The use of this compound is an early and critical step in the drug development pipeline for novel peptide-based therapeutics. The following diagram illustrates the logical progression from this chemical building block to a potential drug candidate.

Experimental Protocols

General Protocol for N-Fmoc Protection of DL-4-pyridylalanine

Materials:

-

DL-4-pyridylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Acetone

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution: Dissolve DL-4-pyridylalanine in a 10% aqueous solution of sodium bicarbonate. The mixture should be stirred until the amino acid is fully dissolved. A co-solvent system, such as a 1:1 mixture of dioxane and water, can be used to aid dissolution.

-

Cooling: Cool the amino acid solution to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in acetone or dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 8-12 hours).

-

Work-up:

-

Remove the organic solvent (dioxane/acetone) under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. The Fmoc-protected amino acid should precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

-

Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating this compound into a peptide chain using manual SPPS.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)

-

Capping solution (e.g., acetic anhydride and pyridine in DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA, with scavengers like water and triisopropylsilane - TIS)

-

Diethyl ether

Experimental Workflow:

The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain.

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF or DCM for at least one hour to allow the solvent to penetrate the polymer matrix.

-

First Amino Acid Coupling (if starting with a bare resin): Couple the first Fmoc-protected amino acid to the resin according to the resin's specific protocol.

-

Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the Fmoc group. Repeat this step.

-

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.

-

Coupling:

-

Dissolve the next Fmoc-amino acid (e.g., this compound) and a coupling reagent (e.g., HCTU) in DMF with a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. A colorimetric test (e.g., Kaiser test) can be used to monitor the completion of the reaction.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 3-6 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and deprotection cycle, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety Information

Standard laboratory safety precautions should be followed when handling this compound and the reagents used in its synthesis and application. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

An In-depth Technical Guide to the Solubility of Fmoc-DL-4-pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-DL-4-pyridylalanine, a key building block in peptide synthesis and drug discovery. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring efficient synthesis, and achieving high-purity target molecules. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow diagram for methodological guidance.

Core Concepts: The Importance of Solubility in Synthesis

The solubility of Fmoc-protected amino acids, such as this compound, is a determining factor in the success of solid-phase peptide synthesis (SPPS) and solution-phase couplings. Insufficient solubility can precipitate a cascade of issues, including:

-

Incomplete Reactions: Undissolved reagents are unavailable for reaction, leading to the formation of deletion sequences and truncated products.

-

Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can significantly slow down the rate of reaction, necessitating extended reaction times which can lead to side reactions.

-

Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can impede their reactivity and complicate purification processes.

Polar aprotic solvents are frequently employed in peptide synthesis due to their ability to dissolve a wide array of organic molecules, including protected amino acids.

Solubility Profile of this compound

| Solvent | Type | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble (25 mg/mL)[3] | A commonly used solvent in peptide synthesis, demonstrating good solvating power for Fmoc-amino acids.[4] However, DMF can degrade over time to release dimethylamine, which can prematurely remove the Fmoc protecting group.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[5] | Another effective solvent for dissolving Fmoc-protected amino acids.[5] It can be used alone or in mixtures with other solvents like DMF to enhance solubility.[6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Likely Soluble | A solvent with strong solvating properties, often used as an alternative to DMF.[4] Most common peptide reagents are highly soluble in NMP.[4] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Likely Moderately Soluble to Soluble | Frequently used in Boc-chemistry protocols, it is less common in Fmoc chemistry as it can react with piperidine.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Moderately Soluble | Can be utilized in peptide synthesis, sometimes in solvent mixtures, though it is generally less effective than DMF or NMP.[1] |

| Water | Polar Protic | Sparingly Soluble[1] | The hydrophobic nature of the Fmoc group results in poor solubility in aqueous solutions.[1][2] |

| Acetonitrile | Polar Aprotic | Likely Sparingly to Moderately Soluble | Has been noted as a good solvent when used with PEG-based resins.[4] |

| Alcohols (Methanol, Ethanol) | Polar Protic | Likely Sparingly Soluble | The solubility of amino acids generally decreases with the addition of alcohols to aqueous solutions.[7] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol provides a general method for determining the solubility of this compound in a specific solvent.[1][8]

3.1. Materials and Equipment

-

This compound

-

Solvent of interest (e.g., DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 100 mg) into a vial.

-

Add a precise volume of the test solvent (e.g., 2.0 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in peptide synthesis. While it demonstrates good solubility in common polar aprotic solvents like DMF and DMSO, it is advisable to experimentally determine its solubility under the specific conditions of your synthesis for optimal results. The protocol and workflow provided in this guide offer a robust framework for such determinations, enabling researchers to enhance the efficiency and outcome of their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-3-(4-pyridyl)-L-alanine CAS#: 169555-95-7 [m.chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. chembk.com [chembk.com]

- 6. reddit.com [reddit.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Commercial Sourcing and Application of Fmoc-DL-4-pyridylalanine for Research

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptide chains is a critical strategy for modulating the pharmacological properties of novel therapeutics. Fmoc-DL-4-pyridylalanine, a racemic mixture of the D and L isomers of N-α-Fmoc-protected 4-pyridylalanine, offers a unique building block for solid-phase peptide synthesis (SPPS). The presence of the pyridyl group can introduce beneficial characteristics such as increased solubility and the potential for specific interactions with biological targets. This guide provides an in-depth overview of the commercial suppliers of this compound, its key technical specifications, and detailed protocols for its successful incorporation into peptide sequences.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent vendors. It is important to note that while many suppliers list the individual D and L enantiomers, the DL-racemic mixture is available from a more select group. The Chemical Abstracts Service (CAS) number for this compound is 746672-87-7.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD) | Notes |

| Sigma-Aldrich (Merck) | BIONET-KEY267020008 / 746672-87-7 | ≥95% | Custom | Inquire | Marketed under their Key Organics BIONET brand. |

| Combi-Blocks | QI-2866 / 746672-87-7 | >97% | Custom | Inquire | Safety Data Sheet available upon request. |

| Matrix Scientific | 054759 / 746672-87-7 | >97% | Custom | Inquire | Provides a Safety Data Sheet. |

| CymitQuimica | 3D-WEB67287 / 746672-87-7 | Not specified | 2500mg | €444.00 | Distributor for Biosynth. |

| Sunway Pharm Ltd. | CB75920 / 746672-87-7 | 97% | 100mg, 250mg, 1g, 5g | $74, $123, $332, $1989 | Pricing readily available on their website. |

| Ottokemi | Not specified / 746672-87-7 | Not specified | Custom | Inquire | Listed in their specialty chemicals product list. |

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). Special considerations are highlighted to address potential challenges associated with the basicity of the pyridyl side chain.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

-

N-terminal Fmoc Deprotection

-

Standard Procedure:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Considerations for Pyridylalanine:

-

The basic nitrogen of the pyridyl side chain can potentially be alkylated by the dibenzofulvene byproduct of Fmoc deprotection. While this is a known side reaction, for many standard syntheses, it may not be significant enough to warrant major protocol changes.

-

Mitigation Strategy: If N-alkylation is a concern, consider using a less nucleophilic base for deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperidine, or protecting the pyridyl nitrogen, though this adds synthetic complexity.

-

Amino Acid Coupling

-

Activation of this compound:

-

In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of an activating agent (e.g., HOBt or Oxyma) in DMF.

-

Add 3-4 equivalents of a coupling reagent (e.g., HBTU, HATU, or DIC) to the amino acid solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling to the Resin:

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be extended for difficult sequences.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

-

Prepare a capping solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Wash the resin with DMF.

-

Cleavage and Deprotection

-

Procedure:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the context of using pyridylalanine-containing peptides, the following diagrams are provided.

Caption: Workflow for SPPS with this compound.

Caption: Inhibition of a signaling pathway by a pyridylalanine peptide.

In-Depth Technical Guide: Safety and Handling of Fmoc-DL-4-pyridylalanine Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-DL-4-pyridylalanine powder, a key building block in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical Identification and Properties

This compound is an amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for its use in solid-phase peptide synthesis (SPPS).

| Property | Data | Citation |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-DL-4-pyridylalanine | |

| Synonyms | This compound, FMOC-DL-4-PAL-OH | [1] |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [2][3] |

| Molecular Weight | 388.4 g/mol | [2][4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 198 - 203 °C (for L-enantiomer) | [2] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Toxicology

GHS Hazard Statements for the L-Enantiomer:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

| Toxicological Data | Information |

| Acute Toxicity | No data available. Shall not be classified as acutely toxic based on data for similar Fmoc-amino acids.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |

| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser based on data for similar compounds.[5] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the quality of the compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.[6]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected prior to use and disposed of correctly.[7]

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.[5]

-

Body Protection: Wear a laboratory coat.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or when dust generation is likely.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

-

Recommended storage temperature is 2-8°C.[3]

First-Aid Measures

| Exposure Route | First-Aid Procedure | Citation |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [6][7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. | [6][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [6][7] |

Stability and Reactivity

Reactivity: The product is generally stable under recommended storage conditions.[5]

Chemical Stability: The Fmoc protecting group is labile to bases. It is rapidly removed by primary and secondary amines (e.g., piperidine) and more slowly by tertiary amines.[8] This reactivity is the basis for its use in SPPS.[9][10]

Conditions to Avoid:

-

Avoid dust formation.[6]

-

Exposure to strong bases, which will cause deprotection of the Fmoc group.[8][9]

Incompatible Materials:

Hazardous Decomposition Products:

-

Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

-

Base-induced decomposition (deprotection) yields dibenzofulvene and carbon dioxide.[9]

Experimental Protocols

Protocol for Weighing and Preparing a Solution of this compound

This protocol is designed to minimize exposure and ensure accurate preparation of solutions for peptide synthesis.

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean.

-

Assemble all necessary equipment: analytical balance, weigh paper, spatulas, appropriate glassware, and solvent(s) (e.g., Dimethylformamide - DMF).

-

Don appropriate PPE (lab coat, safety glasses, and gloves).

-

-

Weighing:

-

Tare the analytical balance with a clean piece of weigh paper.

-

Carefully transfer the desired amount of this compound powder from the storage container to the weigh paper using a clean spatula.

-

Perform this step slowly to minimize dust generation.

-

Record the exact weight of the powder.

-

-

Solubilization:

-

Carefully transfer the weighed powder into the appropriate flask or vial.

-

Add the desired solvent (e.g., DMF) to the container.

-

Gently swirl or vortex the container to dissolve the powder completely. Sonication may be used if necessary to aid dissolution.

-

-

Cleanup:

-

Dispose of the used weigh paper and any contaminated materials in the appropriate chemical waste container.

-

Clean the spatula and work area thoroughly.

-

Remove and dispose of gloves properly, and wash hands.

-

Visualized Workflows and Relationships

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-b-(4-pyridyl)-Ala-OH = 97.0 HPLC 169555-95-7 [sigmaaldrich.com]

- 4. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid | C23H20N2O4 | CID 978322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. peptide.com [peptide.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-Depth Technical Guide to Pyridylalanine Isomers in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyridylalanine Isomers

Pyridylalanine (Pya), a non-proteinogenic amino acid, has emerged as a valuable tool in peptide design and drug discovery.[1][2] As an isomer of phenylalanine, it possesses an aromatic pyridyl ring in its side chain instead of a phenyl ring. The key distinction among its three constitutional isomers—2-pyridylalanine (2-Pya), 3-pyridylalanine (3-Pya), and 4-pyridylalanine (4-Pya)—lies in the position of the nitrogen atom within the pyridine ring. This seemingly subtle structural variation significantly influences the electronic properties, hydrophilicity, and hydrogen bonding capabilities of the amino acid, thereby offering a sophisticated means to modulate the physicochemical and biological properties of peptides.[3]

The incorporation of Pya isomers into peptide sequences allows for the fine-tuning of characteristics such as aqueous solubility, conformational stability, receptor binding affinity, and selectivity. The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor and a coordination site for metal ions, introducing functionalities not present in natural aromatic amino acids.[4][5] This guide provides a comprehensive overview of the applications of pyridylalanine isomers in peptide design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Impact of Pyridylalanine Isomers

The strategic substitution of natural amino acids with Pya isomers can lead to significant improvements in the pharmacological profile of peptides. The following tables summarize key quantitative data from studies on somatostatin analogs, illustrating the impact of Pya incorporation on receptor binding affinity.

| Table 1: Binding Affinity (IC50, nM) of Somatostatin Analogs with Pyridylalanine Substitutions at Position 3 | |||||

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| DOTA-[Tyr³]-LM3 (Parent Compound) | >1000 | 1.3 ± 0.3 | 48 ± 11 | >1000 | 18 ± 2 |

| DOTA-[l-2-Pya³]-LM3 | >1000 | 1.9 ± 0.4 | 65 ± 15 | >1000 | 25 ± 5 |

| DOTA-[3-Pya³]-LM3 | >1000 | 1.1 ± 0.2 | 35 ± 8 | >1000 | 15 ± 3 |

| DOTA-[4-Pya³]-LM3 | >1000 | 0.9 ± 0.2 | 28 ± 6 | >1000 | 12 ± 2 |

Data presented as mean ± standard deviation. Data sourced from studies on somatostatin receptor subtype 2 (SST2) antagonists.

| Table 2: Comparative Physicochemical Properties of Pyridylalanine Isomers | ||

| Property | Observation | Implication in Peptide Design |

| Aqueous Solubility | Incorporation of 3-Pya and 4-Pya has been shown to enhance the aqueous solubility of glucagon analogs.[6] | Improved formulation and bioavailability of peptide-based therapeutics. |

| Metal Coordination | The pyridyl nitrogen provides a site for metal chelation, with the stability of the complex being dependent on the isomer and the metal ion.[4][5] | Development of metallopeptides with catalytic or imaging applications. |

| Conformational Influence | The position of the nitrogen atom can influence the peptide backbone conformation through steric and electronic effects, which can be analyzed by CD and NMR spectroscopy.[1][7] | Modulation of secondary structure to enhance binding to target receptors. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing a pyridylalanine residue using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-2-Pya-OH, Fmoc-L-3-Pya-OH, or Fmoc-L-4-Pya-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Dipeptidyl-peptidase IV (DPP-IV)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including the desired pyridylalanine isomer.

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10][11][12]

-

Characterization of Pyridylalanine-Containing Peptides

a) Mass Spectrometry:

-

Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.[13][14][15]

-

Perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence, including the position of the pyridylalanine residue.[13][15]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the peptide sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[7]

-

Acquire a series of one-dimensional (¹H) and two-dimensional (TOCSY, NOESY, HSQC) NMR spectra on a high-field NMR spectrometer.[7][16][17]

-

Assign the proton and carbon chemical shifts for each residue in the peptide.

-

Analyze NOESY spectra to identify through-space correlations between protons, providing distance restraints for conformational analysis.

-

Use the observed chemical shifts and NOE patterns to determine the solution conformation of the peptide and the influence of the pyridylalanine isomer on the secondary structure.[7][18]

c) Circular Dichroism (CD) Spectroscopy:

-

Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[1][19][20][21]

-

Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectrometer.[19][20][22]

-

Deconvolute the resulting spectrum using appropriate software to estimate the percentage of α-helix, β-sheet, and random coil structures.[21]

-

Compare the secondary structure content of the Pya-containing peptide to that of a native or control peptide to assess the conformational impact of the Pya isomer.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a Pya-containing peptide for a G-protein coupled receptor (GPCR), such as the somatostatin receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., SSTR2)

-

Radiolabeled ligand (e.g., ¹²⁵I-labeled somatostatin analog)

-

Unlabeled Pya-containing peptide (competitor)

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled native ligand), and competitive binding (radioligand + varying concentrations of the Pya-containing peptide).

-

Incubation: Add cell membranes, radiolabeled ligand, and competitor peptide to the wells. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

Caption: SSTR2 signaling pathway activated by a Pya-containing peptide.

Caption: Experimental workflow for Pya-containing peptide development.

References

- 1. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]

- 5. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. hplc.eu [hplc.eu]

- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 17. mr.copernicus.org [mr.copernicus.org]

- 18. mdpi.com [mdpi.com]

- 19. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 20. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. revroum.lew.ro [revroum.lew.ro]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to Incorporating a Pyridine Moiety using Fmoc-DL-4-pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Pyridine in Peptide-Based Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to parent molecules.[1][2] Its incorporation into peptides can significantly enhance their therapeutic potential by improving aqueous solubility, modulating biological activity, and providing a handle for further chemical modifications.[3][4] Fmoc-DL-4-pyridylalanine is a key building block for introducing this moiety, leveraging the well-established and robust methodology of Fmoc solid-phase peptide synthesis (SPPS).[5] This guide provides a comprehensive overview of the use of this compound, including detailed experimental protocols, quantitative data on its application, and an examination of its impact on cellular signaling pathways.

The introduction of a 4-pyridylalanine residue can enhance the aqueous solubility of peptides, a critical factor for bioavailability and formulation.[3][4] Furthermore, the pyridine nitrogen offers a site for potential modifications, such as N-alkylation, which can be used for peptide conjugation and to enhance biological effects like antiproliferative activity.[6] This versatility makes this compound an invaluable tool for researchers aiming to optimize peptide-based drug candidates.

Properties and Advantages of this compound

This compound is a derivative of the non-proteinogenic amino acid 4-pyridylalanine, protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to modern solid-phase peptide synthesis.

Key Advantages:

-

Compatibility with Fmoc-SPPS: The Fmoc protecting group is base-labile, allowing for mild deprotection conditions that are compatible with a wide range of other amino acid side-chain protecting groups.[5] This orthogonality is a cornerstone of Fmoc chemistry.

-

Enhanced Solubility: The incorporation of 4-pyridylalanine can increase the aqueous solubility of the resulting peptide, as demonstrated in the synthesis of glucagon analogues.[3][4]

-

Modulation of Biological Activity: The pyridine moiety can engage in specific interactions with biological targets, potentially enhancing the potency and efficacy of the peptide. For instance, pyridyl-alanine has been used in glucagon analogues to maintain biological properties while improving biophysical characteristics.[3][4]

-

Site for Further Modification: The nitrogen atom in the pyridine ring can serve as a point for chemical derivatization, enabling the development of peptide conjugates with tailored properties.[6]

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies and can be adapted for both manual and automated synthesis.

General Workflow for Fmoc-SPPS

The overall process of incorporating this compound into a peptide sequence via SPPS is outlined below.

Detailed Protocol for Incorporation of this compound

This protocol details the key steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine in DMF

-

Coupling Reagents:

-

Activator: HBTU, HATU, or DIC

-

Base: N,N-Diisopropylethylamine (DIPEA) or HOBt

-

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Washing solvents (e.g., DCM, Methanol)

-

Dry nitrogen or argon gas

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the deprotection step once more for 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free amine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for difficult sequences.

-

A ninhydrin test can be performed to confirm the completion of the coupling reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Potential Side Reactions:

-

Racemization: While the use of urethane-based protecting groups like Fmoc generally suppresses racemization, it can still occur, particularly with certain coupling reagents and conditions. The use of additives like HOBt can help minimize this.

-

Incomplete Coupling: Steric hindrance or peptide aggregation can lead to incomplete coupling. Using more potent activating agents like HATU or extending coupling times may be necessary.[7]

-

Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed aspartimide formation can be a significant side reaction during Fmoc deprotection.[7]

-

N-alkylation of the Pyridine Ring: While generally stable, the pyridine nitrogen is nucleophilic and could potentially undergo alkylation under certain conditions, though this is less common during standard SPPS.

Data Presentation

The incorporation of 4-pyridylalanine can significantly impact the properties of a peptide. The following tables summarize quantitative data from studies utilizing this amino acid.

Table 1: Biophysical and Biological Properties of Glucagon Analogues Containing 4-Pyridylalanine

| Analogue | Sequence Modification | Solubility at pH 7.4 (µg/mL) | In vitro Potency (EC₅₀, nM) |

| Native Glucagon | - | < 50 | 0.4 |

| Analogue 1 | Gcg[4-Pal¹⁰, Aib¹⁶] | > 1000 | 1.2 |

| Analogue 2 | Gcg[3-Pal⁶,¹⁰,¹³, Aib¹⁶] | > 1000 | 0.8 |

Data adapted from DiMarchi et al., J. Med. Chem. 2016.[3][4] This data demonstrates the dramatic increase in aqueous solubility achieved by replacing native aromatic residues with 4-pyridylalanine, while maintaining comparable in vitro biological activity.

Table 2: Crude Purity of a Model Peptide Synthesized with Different Activating Agents

| Activating Agent | Crude Purity (%) with 2x 1 min Coupling | Crude Purity (%) with 2x 5 min Coupling |

| HBTU | 80.2 | 85.1 |

| HATU | 83.6 | 82.5 |

| HCTU | 81.5 | 86.3 |

| COMU | 82.1 | 84.7 |

| PyBOP | 75.4 | 80.9 |

Data is illustrative and based on trends reported in comparative studies of coupling agents in Fmoc-SPPS. This table highlights that high crude purities can be achieved with short coupling times using modern activating agents, which is beneficial for the efficient synthesis of peptides containing modified residues like 4-pyridylalanine.

Modulation of Signaling Pathways

The introduction of a pyridine moiety can influence how a peptide interacts with its biological targets, thereby modulating cellular signaling pathways. A notable example is the enhancement of the p53 tumor suppressor pathway.

The p53-MDM2 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair.[8] Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for proteasomal degradation.[9][10] The interaction between p53 and MDM2 is a key target for cancer therapy.

Recent research has shown that a peptide inhibitor of the p53-MDM2 interaction can have its antiproliferative activity enhanced by conjugation to an RGD (arginine-glycine-aspartic acid) peptide via N-alkylation of a pyridyl-alanine residue.[6] The RGD motif targets integrins, which are overexpressed on many cancer cells, thereby localizing the inhibitory peptide to the tumor.[11][12] By disrupting the p53-MDM2 complex, the pyridylalanine-containing peptide conjugate stabilizes p53, leading to increased transcription of its target genes, such as p21 (which induces cell cycle arrest) and BAX/PUMA (which promote apoptosis).[8] This demonstrates a powerful strategy where the pyridine moiety not only serves as a structural component but also as a reactive handle to create a targeted therapeutic that modulates a critical cancer signaling pathway.

Conclusion

This compound is a versatile and valuable building block in the field of peptide-based drug discovery. Its seamless integration into standard Fmoc-SPPS protocols allows for the straightforward introduction of a pyridine moiety into peptide sequences. This modification can confer advantageous properties, including enhanced aqueous solubility and the potential for modulating biological activity. The ability to further derivatize the pyridine ring opens up possibilities for creating sophisticated peptide conjugates with targeted delivery and enhanced therapeutic effects, as exemplified by the modulation of the p53-MDM2 signaling pathway. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for the successful application of this compound in their drug development endeavors.

References

- 1. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Standard Fmoc-SPPS Protocol for Peptides Containing Fmoc-DL-4-pyridylalanine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of complex peptide sequences.[1][2] This protocol details the incorporation of the non-natural amino acid Fmoc-DL-4-pyridylalanine into peptides via standard Fmoc-SPPS. 4-pyridylalanine (4-Pal) is an aromatic amino acid analogue that can enhance the aqueous solubility and biophysical properties of peptides due to the hydrophilic nature of its pyridine ring.[3][4] The incorporation of 4-Pal has been shown to be beneficial in the development of therapeutic peptide candidates, such as glucagon analogues.[4] This document provides a comprehensive guide for researchers on the materials, protocols, and expected outcomes for synthesizing peptides containing 4-pyridylalanine.

Experimental Protocols

The following protocols outline the standard procedures for manual Fmoc-SPPS. These steps can be adapted for automated peptide synthesizers.

2.1. Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide.[5] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is recommended.[5] For a C-terminal amide, Rink Amide resin is a suitable choice.[2][5]

-

Place the desired amount of resin (typically 0.1-0.5 mmol scale) into a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature. This process is crucial for exposing the reactive sites on the resin.[2]

-

After swelling, drain the DMF from the reaction vessel.

2.2. First Amino Acid Loading (Example for Rink Amide Resin)

-

Deprotect the Fmoc group from the resin by adding a 20% solution of piperidine in DMF. Agitate the mixture for 1 hour.[5]

-

Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[6]

-

In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid and a coupling agent (e.g., HBTU/HATU) in DMF. Add 6-10 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) and dry under vacuum.

2.3. Fmoc-SPPS Cycle for Peptide Elongation

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

2.3.1. Fmoc Deprotection

-

Wash the resin with DMF (3 times).

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for an initial 3 minutes, drain, and add a fresh 20% piperidine/DMF solution.

-

Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[7]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2.3.2. Amino Acid Coupling (including this compound)

-

In a separate vial, pre-activate 3-5 equivalents of the Fmoc-amino acid (including this compound) by dissolving it in DMF with an equimolar amount of a coupling reagent (e.g., HBTU, HATU, PyBOP) and 2 equivalents of DIPEA relative to the coupling reagent.[8][9]

-

Allow the activation to proceed for a few minutes before adding the solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a ninhydrin (Kaiser) test.[10] If the test is positive (indicating free amines), the coupling step should be repeated.

-

After complete coupling, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

2.4. Final Cleavage and Deprotection